A 型促蜕皮激素 III

描述

Type A Allatostatin III, also known as allatostatin 3, is a blood-brain barrier permeable and reversible neuropeptide . It inhibits hormone synthesis in juvenile female cockroaches . It can be used in pesticide research .

Synthesis Analysis

The evolution of the Allatostatin-Type A system is poorly described and relatively few receptors have been isolated and functionally characterized in insects . In arthropods, the AST-A system evolved through lineage-specific events and the maintenance of two receptors in the flies and mosquitoes (Diptera) was the result of a gene duplication event .Molecular Structure Analysis

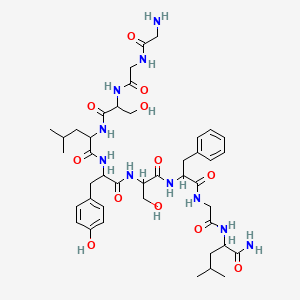

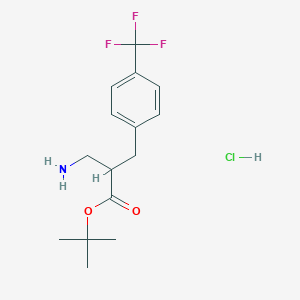

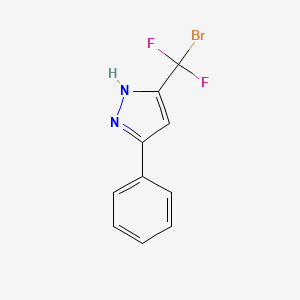

The molecular weight of Type A Allatostatin III is 899.00 and its formula is C42H62N10O12 . The sequence of this peptide is Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 .Chemical Reactions Analysis

Allatostatin type A receptors (AST-ARs) are a group of G-protein coupled receptors activated by members of the FGL-amide (AST-A) peptide family that inhibit food intake and development in arthropods .Physical And Chemical Properties Analysis

Type A Allatostatin III is a blood-brain barrier permeable and reversible neuropeptide . It can be stored under the recommended conditions in the Certificate of Analysis .科学研究应用

Inhibition of Juvenile Hormone Synthesis

Type A Allatostatin III plays a crucial role in the regulation of insect growth and development. It inhibits the synthesis of juvenile hormones (JH), which are pivotal for the control of metamorphosis and reproduction in insects . This application is particularly significant in the study of insect physiology and could be leveraged in developing new pest control strategies.

Feeding and Digestive Regulation

This peptide acts as a neuromodulator in the insect gut, influencing feeding behavior and digestive processes . Understanding its role can provide insights into the complex regulation of energy homeostasis in insects and potentially lead to breakthroughs in controlling insect-borne diseases by targeting their feeding mechanisms.

Neurobiological Research

Type A Allatostatin III is involved in modulating neuronal circuits within insects. It has been identified as a brain-gut peptide, implicating its role in regulating activities such as sleep, learning, and memory . Research in this area could uncover new aspects of neurobiology that are conserved across species.

Evolutionary Biology

The evolutionary history of Type A Allatostatin III receptors and their ligands provides valuable information about the divergence and conservation of peptide-receptor gene families across bilaterians . This can help in understanding the molecular evolution of signaling systems.

Reproductive Physiology

Given its role in inhibiting juvenile hormone synthesis, Type A Allatostatin III indirectly affects reproductive processes. JH levels are closely tied to the readiness for reproduction in insects, and thus, this peptide can be used to study the endocrine regulation of reproduction .

Metabolic Integration

Type A Allatostatin III is hypothesized to function as an integrator of metabolism and reproduction, similar to the vertebrate KISS system . This suggests a broader application in studying how energy balance and reproductive status are coordinated at the molecular level.

作用机制

Target of Action

Type A Allatostatin III, also known as allatostatin 3, is a neuropeptide that primarily targets juvenile female cockroaches . It inhibits the synthesis of hormones in these insects .

Mode of Action

The compound interacts with its targets by crossing the blood-brain barrier . This interaction is reversible, meaning it can be undone or reversed . In mammalian cells, allatostatins bind to allatostatin receptors to open G-protein coupled inward rectifying potassium channels, resulting in reduced membrane potential and input resistance .

Biochemical Pathways

The primary biochemical pathway affected by Type A Allatostatin III is the synthesis of hormones in juvenile female cockroaches . By inhibiting this process, the compound disrupts the normal growth and development of these insects .

Pharmacokinetics

It is known that the compound is permeable to the blood-brain barrier, suggesting it can be distributed throughout the body of the insect . The compound’s reversibility indicates that it can be removed or metabolized to cease its effects .

Result of Action

The primary result of Type A Allatostatin III’s action is the inhibition of hormone synthesis in juvenile female cockroaches . This leads to a disruption in the normal growth and development of these insects .

Action Environment

The action of Type A Allatostatin III is influenced by the internal environment of the insect, particularly the presence of the blood-brain barrier

安全和危害

未来方向

The future challenge will be to characterize the predicted ligand-receptor relationships and especially the physiological function in a representative . Based on the results, it is hypothesized that the AST-A system in insects shared a common origin with the vertebrate KISS system and may also share a common function as an integrator of metabolism and reproduction .

属性

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N10O12/c1-23(2)14-28(37(44)59)47-36(58)20-46-38(60)30(16-25-8-6-5-7-9-25)50-42(64)33(22-54)52-40(62)31(17-26-10-12-27(55)13-11-26)51-39(61)29(15-24(3)4)49-41(63)32(21-53)48-35(57)19-45-34(56)18-43/h5-13,23-24,28-33,53-55H,14-22,43H2,1-4H3,(H2,44,59)(H,45,56)(H,46,60)(H,47,58)(H,48,57)(H,49,63)(H,50,64)(H,51,61)(H,52,62) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQELVQXEBBNBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N10O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((S)-2-(2-(2-Aminoacetamido)acetamido)-3-hydroxyPropanamido)-N-((2S,5S,8S,14S)-8-benzyl-14-carbamoyl-5-(hydroxymethyl)-1-(4-hydroxyphenyl)-16-methyl-3,6,9,12-tetraoxo-4,7,10,13-tetraazaheptadecan-2-yl)-4-methylpentanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)

![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)

![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)